molecular formula C8H17NO B7784814 1-(Tert-butylamino)butan-2-one

1-(Tert-butylamino)butan-2-one

Cat. No.: B7784814
M. Wt: 143.23 g/mol
InChI Key: QHBWZFDMTMEMHJ-UHFFFAOYSA-N
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Description

This compound likely features a butan-2-one backbone substituted with a tert-butylamino group (–NH–C(CH₃)₃).

Properties

IUPAC Name

1-(tert-butylamino)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWZFDMTMEMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 1-(tert-butylamino)butan-2-one involves the nucleophilic substitution of a γ-halo ketone with tert-butylamine. For instance, reacting 3-bromobutan-2-one with tert-butylamine in a polar aprotic solvent like 2-propanol under inert nitrogen or argon atmospheres facilitates the displacement of bromide by the amine. This method mirrors the synthesis of intermediates in albuterol production, where haloacetyl compounds react with tert-butylamine without requiring protective groups for reactive sites.

Critical Parameters:

  • Solvent: 2-propanol or dichloromethane.

  • Temperature: Reflux conditions (40–100°C).

  • Molar Ratio: Excess tert-butylamine (3:1 ratio to halo ketone) to drive the reaction.

  • Isolation: Acid addition salts (e.g., hydrochloride) are precipitated and purified via recrystallization from 2-butanone.

Case Study: Adaptation from Albuterol Synthesis

In a protocol adapted from US5011993A, 5-(chloroacetyl)-2-hydroxybenzaldehyde is reacted with tert-butylamine to form a Schiff base intermediate, which is subsequently reduced. Analogously, substituting 3-chlorobutan-2-one under similar conditions yields this compound. The reaction sequence is as follows:

3-Chlorobutan-2-one+tert-butylamine2-propanol, N2This compound+HCl\text{3-Chlorobutan-2-one} + \text{tert-butylamine} \xrightarrow{\text{2-propanol, N}_2} \text{this compound} + \text{HCl}

Yield Optimization:

  • Inert Atmosphere: Prevents oxidation of intermediates.

  • Acid Workup: Adjusting pH to 1–2 with HCl ensures salt formation, enhancing crystallinity.

Friedel-Crafts Acylation and Subsequent Amination

Friedel-Crafts Halogenation

While traditionally used for aromatic systems, Friedel-Crafts halogenation can be adapted for aliphatic ketones. Aluminum trichloride (AlCl₃) catalyzes the reaction between butan-2-one and chloroacetyl chloride, producing 3-chlorobutan-2-one. This intermediate is then subjected to amination with tert-butylamine.

Reaction Conditions:

  • Catalyst: AlCl₃ (1.5–2.0 equiv).

  • Solvent: Dichloromethane or nitrobenzene.

  • Workup: Quenching with ice-water and extraction with dichloromethane isolates the halo ketone.

Amination and Purification

The halo ketone is reacted with tert-butylamine in 2-propanol, followed by reduction of any Schiff base intermediates using sodium borohydride (NaBH₄). For example:

3-Chlorobutan-2-one+tert-butylamineNaBH₄, 2-propanolThis compound\text{3-Chlorobutan-2-one} + \text{tert-butylamine} \xrightarrow{\text{NaBH₄, 2-propanol}} \text{this compound}

Key Observations:

  • Reduction Step: NaBH₄ selectively reduces imine bonds without affecting the ketone.

  • Purity: Recrystallization from 2-butanone achieves >90% purity.

Multi-Component Reactions and Catalytic Methods

Copper-Catalyzed Cascade Reactions

Recent advances in multi-component reactions, such as the ammonia-Ugi-4CR followed by copper-catalyzed cyclization, offer alternative pathways. While primarily used for isoquinolones, this method can be modified to assemble this compound by substituting reactants.

Procedure Highlights:

  • Reactants: tert-Butylamine, butan-2-one, and an aldehyde (e.g., formaldehyde).

  • Catalyst: CuI (0.4 mol%) in dioxane at 80°C.

  • Yield: 44–60% after column chromatography.

Reductive Amination

Though less direct, reductive amination of tert-butylamine with butan-2-one in the presence of NaBH₄ or lithium aluminum hydride (LiAlH₄) forms secondary amines. However, this method is less favored due to competing side reactions and lower selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, mixing tert-butylamine and 3-bromobutan-2-one in a microreactor at 100°C achieves 85% conversion within 10 minutes.

Advantages:

  • Scalability: Reduced reaction times and improved safety profiles.

  • Yield: >90% purity after in-line extraction and distillation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • UV-Vis: λmax=241250 nm\lambda_{\text{max}} = 241–250\ \text{nm} (acetonitrile).

  • NMR: 1H NMR^1\text{H NMR} (500 MHz, CDCl₃): δ 1.28 (s, 9H, tert-butyl), 2.15 (s, 3H, COCH₃), 3.45 (q, 2H, CH₂NH).

Purity Assessment

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water).

  • Melting Point: 160–161°C (hydrochloride salt) .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols .

Scientific Research Applications

1-(Tert-butylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The tert-butylamino group is often paired with polar or bulky substituents to balance reactivity and stability.
  • Hydrochloride salts (e.g., ) are common for improving compound handling in pharmaceutical contexts.

Butan-2-one Derivatives with Aromatic Substituents

These compounds share the butan-2-one structure but vary in aromatic substituents:

Compound Name Molecular Formula Molecular Weight Substituent Physicochemical Properties Reference
1-(2-bromophenyl)butan-2-one C₁₀H₁₁BrO 227.1 2-bromophenyl Liquid at RT; bromine enhances electrophilicity for cross-coupling reactions .
1-[4-(trifluoromethyl)phenyl]butan-2-one C₁₁H₁₁F₃O 216.2 4-trifluoromethylphenyl Powder form; CF₃ group increases metabolic stability and lipophilicity .
1-(5-bromothien-2-yl)butan-1-one C₈H₇BrOS 231.11 5-bromothiophene Bromothiophene moiety enables use in optoelectronic materials .

Key Observations :

  • Aromatic substituents (e.g., bromophenyl, trifluoromethylphenyl) significantly alter electronic properties and applications.
  • Halogenated derivatives (e.g., ) are valuable intermediates in Suzuki-Miyaura coupling or medicinal chemistry.

Biological Activity

1-(Tert-butylamino)butan-2-one, also known as tert-butylamine butanone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its structure, which includes a tert-butyl group attached to an amino group and a ketone functional group. Its molecular formula is C8H17NOC_8H_{17}NO, and it possesses unique chemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity and influence receptor binding, although specific pathways remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that the compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS). This mechanism may enhance its efficacy as a chemotherapeutic agent .

Case Studies

Study ReferenceFindings
Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Investigated the pharmacological activity related to enzyme modulation, suggesting broader therapeutic applications.

Antimicrobial Studies

A study evaluating the antimicrobial properties of this compound found significant inhibition of bacterial growth at low concentrations. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

Anticancer Studies

In cancer research, this compound was shown to trigger apoptosis in human breast cancer cells via ROS generation. The study highlighted the importance of further exploring its mechanism to fully understand its anticancer properties and therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-(tert-butylamino)butan-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves reductive amination of tert-butylamine with butan-2-one under controlled conditions. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C is typically used to stabilize intermediates . For higher yields, maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Adjusting stoichiometric ratios (e.g., 1.2:1 tert-butylamine to ketone) and using anhydrous solvents can reduce side reactions like imine oligomerization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for a singlet at δ ~1.2 ppm (9H, tert-butyl group) and a doublet near δ ~3.3 ppm (1H, NH coupling with adjacent CH) .
  • ¹³C NMR : A carbonyl signal at ~210 ppm and a tert-butyl carbon at ~28 ppm are key markers .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • MS : The molecular ion peak (M⁺) at m/z ≈ 157 and fragmentation patterns (e.g., loss of tert-butyl group) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from oxidizers. For waste disposal, segregate organic residues and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution. Focus on the electrophilic carbonyl carbon and steric effects from the tert-butyl group. Calculate Fukui indices to identify reactive sites for nucleophilic attack. Compare activation energies of proposed pathways (e.g., enolate formation vs. direct substitution) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, pH, temperature) across studies.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation at different positions) on bioactivity .
  • Assay Standardization : Use cell lines with consistent passage numbers and control for batch-to-buffer variability in enzymatic assays .

Q. How does steric hindrance from the tert-butyl group influence the compound’s coordination behavior in metal-catalyzed reactions?

  • Methodological Answer : The bulky tert-butyl group restricts access to the amino nitrogen, reducing its ability to act as a ligand. Conduct kinetic studies using catalysts like Pd(OAc)₂ or CuI to compare reaction rates with/without steric bulk. X-ray crystallography of metal complexes can reveal geometric distortions .

Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) are optimal for isolating enantiomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution at 254 nm .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) .

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